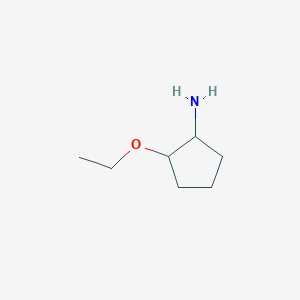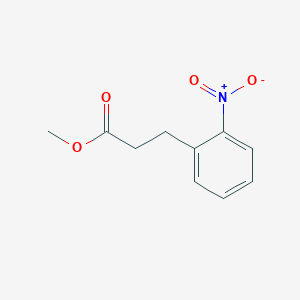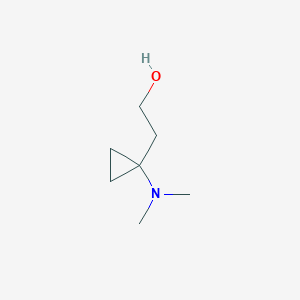
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミン: は、2,6-ジクロロベンジル基とメタンアミン基が置換されたピペリジン環の存在によって特徴付けられる化学化合物です。
準備方法
合成経路と反応条件: (1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミンの合成は、通常、2,6-ジクロロベンジルクロリドとピペリジンを反応させ、続いてメタンアミン基を導入する手順で行われます。反応条件には、通常、ジクロロメタンやエタノールなどの溶媒と、反応を促進するためのトリエチルアミンなどの触媒の使用が含まれます。
工業生産方法: 工業的な設定では、(1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミンの生産は、反応物を制御された温度と圧力条件下で組み合わせる大規模なバッチ反応器で行われる場合があります。生成物は、再結晶やクロマトグラフィーなどの技術を使用して、所望の純度に精製されます。
化学反応の分析
反応の種類:
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に関与することができ、塩素原子は他の求核剤に置換されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、アルコールなどのさまざまな求核剤。
形成される主な生成物:
酸化: 対応するアルコールまたはケトンの形成。
還元: アミンまたは炭化水素の形成。
置換: 異なる官能基を持つ置換誘導体の形成。
科学研究への応用
化学:
- より複雑な有機分子の合成における中間体として使用されます。
- 反応機構と速度論の研究に用いられます。
生物学:
- 抗菌性や抗ウイルス性など、潜在的な生物学的活性を調査されています。
医学:
- 特に神経疾患の治療における新しい医薬品の開発における可能性のある使用について探求されています。
産業:
- 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
(1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を変化させて、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子標的は、化合物が使用される特定の用途や状況によって異なる場合があります。
類似化合物との比較
類似化合物:
- (1-(2,4-ジクロロベンジル)ピペリジン-4-イル)メタンアミン
- (1-(2,6-ジフルオロベンジル)ピペリジン-4-イル)メタンアミン
- (1-(2,6-ジクロロフェニル)ピペリジン-4-イル)メタンアミン
比較:
- (1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミン は、反応性と生物学的標的との相互作用に影響を与える可能性のある、ジクロロベンジル基の特定の位置によって特徴付けられます。
- 塩素原子の存在は、異なる置換基を持つ類似の化合物と比較して、化合物の安定性と代謝分解に対する耐性を高める可能性があります。
この記事では、(1-(2,6-ジクロロベンジル)ピペリジン-4-イル)メタンアミンについて、その合成、反応、用途、作用機序、類似化合物との比較など、包括的な概要を説明しています。
特性
分子式 |
C13H18Cl2N2 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC名 |
[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 |
InChIキー |
MTNXMXJFFQIXMZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)


![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)




![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
